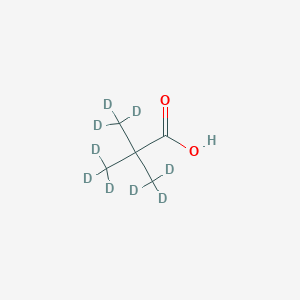
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine has been used in a variety of research applications, including drug discovery, medicinal chemistry, and neuroscience.
Mecanismo De Acción
Piperazine exerts its effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. Piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
Piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. Piperazine has also been shown to increase the activity of GABA, which can lead to sedation and muscle relaxation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using piperazine in lab experiments is its ability to interact with multiple biological targets. This makes it a useful tool for studying complex biological systems. However, one of the limitations of using piperazine is its potential toxicity. High doses of piperazine can cause seizures, convulsions, and other adverse effects.
Direcciones Futuras
There are several future directions for research involving piperazine. One area of interest is the development of new compounds that are based on the structure of piperazine. These compounds could be used to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing piperazine that are more efficient and cost-effective. Finally, there is a need for further research on the potential toxicity of piperazine and its effects on the environment.
Métodos De Síntesis
Piperazine can be synthesized through several methods, including the reaction of 1,4-dichlorobutane with ammonia, the reaction of ethylene diamine with chloroacetic acid, and the reaction of ethylene oxide with ammonia. However, the most commonly used method for synthesizing piperazine is the reaction of 1,2-ethylenediamine with acetaldehyde.
Aplicaciones Científicas De Investigación
Piperazine has been widely used in scientific research due to its ability to interact with various biological targets. It has been used in drug discovery efforts to identify new compounds that can be used to treat various diseases. Piperazine has also been used in medicinal chemistry to modify the properties of existing drugs, such as enhancing their bioavailability or reducing their toxicity.
Propiedades
Número CAS |
16018-07-8 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- |
Fórmula molecular |
C19H20N4 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-(4-phenylpiperazin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C19H20N4/c20-17-14-21-18-9-5-4-8-16(18)19(17)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13,20H2 |
Clave InChI |
QBAKRCCLFFLYCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
Otros números CAS |
16018-07-8 |
Sinónimos |
4-(4-Phenyl-1-piperazinyl)quinolin-3-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















